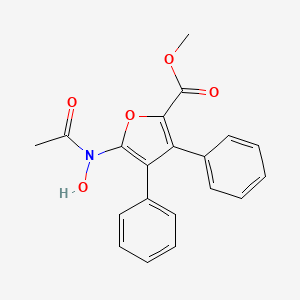
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a furoate group, two phenyl rings, and an acetylamino group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-diphenylfuran-2-carboxylic acid with hydroxylamine to form the hydroxylamine derivative. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and hydrazones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic properties.
Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with DNA and proteins, potentially leading to mutagenic effects . The acetylamino group may also play a role in its biological activity by facilitating the compound’s binding to specific enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4-diphenyl-5-nitro-2-furoate: Similar structure but with a nitro group instead of a hydroxylamine group.
Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate: Lacks the acetylamino group.
Uniqueness
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential mutagenic properties make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
133960-22-2 |
|---|---|
Formule moléculaire |
C20H17NO5 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
methyl 5-[acetyl(hydroxy)amino]-3,4-diphenylfuran-2-carboxylate |
InChI |
InChI=1S/C20H17NO5/c1-13(22)21(24)19-17(15-11-7-4-8-12-15)16(14-9-5-3-6-10-14)18(26-19)20(23)25-2/h3-12,24H,1-2H3 |
Clé InChI |
KZGSRIGHCWCKHH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


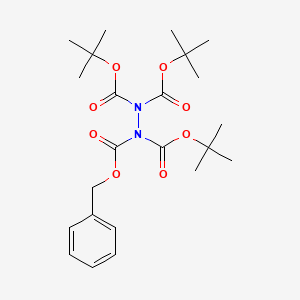
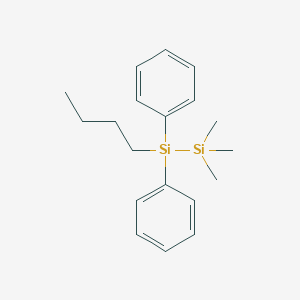
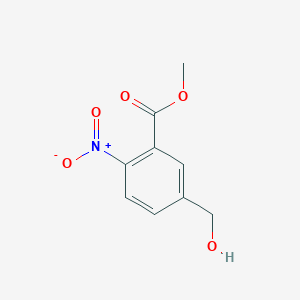
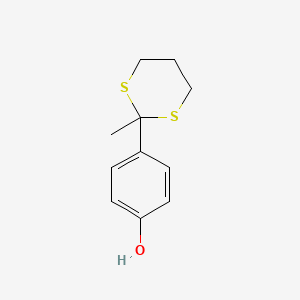
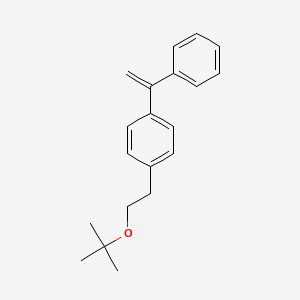
![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
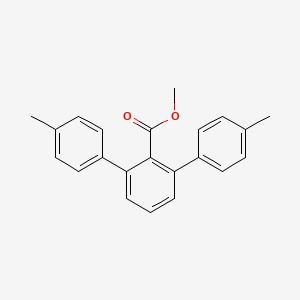
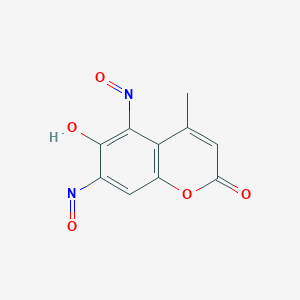
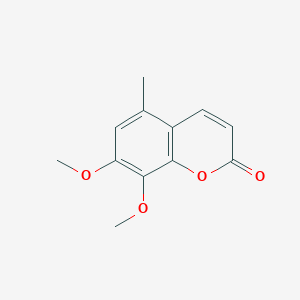
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)
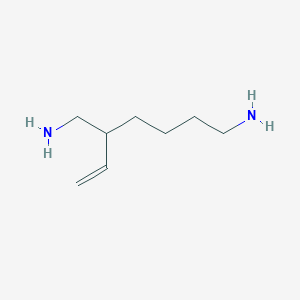
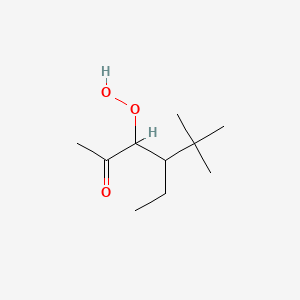
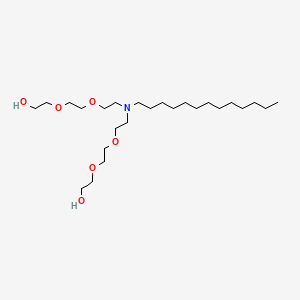
![Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-](/img/structure/B14274949.png)
